7-Nitrochroman-3-one

Description

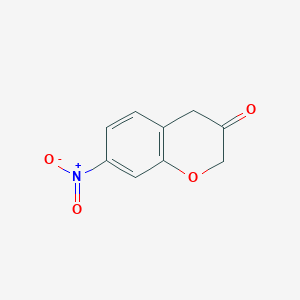

7-Nitrochroman-3-one is a bicyclic organic compound belonging to the chromanone family, characterized by a ketone group at position 3 and a nitro (-NO₂) substituent at position 7 of the chromane backbone (C₉H₇NO₃). The nitro group in this compound confers strong electron-withdrawing properties, influencing its electronic structure, acidity, and reactivity.

Properties

IUPAC Name |

7-nitro-4H-chromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-3-6-1-2-7(10(12)13)4-9(6)14-5-8/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVXYBZSVHUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717046 | |

| Record name | 7-Nitro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-63-2 | |

| Record name | 7-Nitro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrochroman-3-one typically involves the nitration of chroman-3-one. One common method is the reaction of chroman-3-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrochroman-3-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The chromanone core can undergo oxidation reactions to form corresponding chromone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 7-Aminochroman-3-one.

Substitution: Various substituted chroman-3-one derivatives.

Oxidation: Chromone derivatives.

Scientific Research Applications

Biological Activities

7-Nitrochroman-3-one exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, certain analogs have been identified as effective against resistant strains of bacteria and fungi.

- Anticancer Properties : Research indicates that this compound derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specific compounds have demonstrated efficacy against leukemia and myeloma cell lines by targeting phosphoinositide 3-kinase pathways .

- Anti-inflammatory Effects : Some studies highlight the ability of this compound to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound in various research settings:

Case Study 1: Anticancer Activity

A study conducted by researchers at KU Leuven investigated the effects of this compound on leukemia cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study, a series of this compound derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results demonstrated that some derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Case Study 3: Anti-inflammatory Mechanism

Research published in a pharmacology journal explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that the compound effectively reduced TNF-α production, suggesting its utility in managing inflammatory conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7-Nitrochroman-3-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 7-Nitrochroman-3-one with structurally related chromanones, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues

Key analogues include:

3-Chromanone (C₉H₈O₂): The parent compound without substituents.

7-Bromo-3-chromanone (C₉H₇BrO₂): Features a bromine atom at position 7 (CAS: 944904-11-4) .

7-Methyl-3-chromanone (C₁₀H₁₀O₂): Contains a methyl group at position 4.

Substituent Effects on Physicochemical Properties

| Property | 3-Chromanone | 7-Bromo-3-chromanone | 7-Nitro-3-chromanone |

|---|---|---|---|

| Molecular Weight | 148.16 g/mol | 229.06 g/mol | 193.16 g/mol |

| Substituent | None | -Br (Electrophilic) | -NO₂ (EWG) |

| Electronic Effects | Baseline | Moderate EWG | Strong EWG |

| Predicted Solubility | Low in polar solvents | Moderate in DMSO | Low in water, high in polar aprotic solvents |

| Reactivity | Base for derivatization | Nucleophilic substitution | Reduction to amine derivatives |

- Electron-Withdrawing Effects : The nitro group in this compound significantly reduces electron density at the aromatic ring compared to bromine, enhancing acidity at adjacent positions and directing electrophilic substitution to meta positions .

- Thermal Stability: Nitro-substituted chromanones are generally less thermally stable than brominated analogues due to the destabilizing resonance effects of the nitro group .

Pharmacological Potential

While explicit data on this compound’s bioactivity is absent in the evidence, chromanones are widely explored for antimicrobial, anti-inflammatory, and antioxidant properties. The nitro group may enhance binding to microbial targets but could also increase cytotoxicity compared to brominated analogues .

Biological Activity

7-Nitrochroman-3-one is a heterocyclic compound belonging to the chromanone family, characterized by a chroman-3-one core structure with a nitro group at the seventh position. This compound has garnered significant interest due to its potential biological activities and applications across various scientific fields, particularly in medicinal chemistry.

Structure

The structural formula of this compound can be represented as follows:

Chemical Reactions

This compound undergoes several chemical reactions, including:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution: The nitro group participates in nucleophilic substitution reactions.

- Oxidation: The chromanone core can be oxidized to form corresponding chromone derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | Hydrogen gas, palladium on carbon | 7-Aminochroman-3-one |

| Substitution | Nucleophiles (amines, thiols) | Various substituted chroman-3-one derivatives |

| Oxidation | Potassium permanganate, chromium trioxide | Chromone derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound inhibits cell proliferation in several cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for treating chronic inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to enzyme modulation and oxidative stress induction. This multifaceted mechanism contributes to its diverse biological effects.

Case Study: Anticancer Activity Assessment

A notable study assessed the anticancer activity of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value: 15 µM after 48 hours.

- Mechanism: Induction of apoptosis via caspase activation.

This study underscores the potential of this compound as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Nitro group enhances reactivity |

| Chroman-3-one | Limited biological activity | Lacks nitro group |

| 7-Aminochroman-3-one | Varies based on substituents | Reduced form with different biological properties |

Q & A

Q. What strategies mitigate bias in literature reviews on this compound’s applications?

- Methodological Answer : Use PRISMA guidelines for systematic reviews. Search multiple databases (e.g., PubMed, SciFinder) with controlled vocabularies (MeSH terms, CAS Registry Numbers). Critically appraise sources for conflicts of interest (e.g., industry-funded studies) and report excluded studies with justifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.